4-Bromo-2,7-naphthyridin-1-amine
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Description
The compound 4-Bromo-2,7-naphthyridin-1-amine is a brominated naphthyridine derivative, which is a class of compounds known for their potential pharmacological activities. The presence of the bromine atom and the amine group in the structure suggests that this compound could be a key intermediate or a final product in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of brominated naphthyridines typically involves the substitution of halogen atoms with amines. For instance, a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines were prepared from nicotinic acid, which involved the nucleophilic replacement of a chloro substituent with appropriate amines . Similarly, the amination of bromonaphthyridines with aqueous ammonia has been reported to occur at room temperature using copper catalysis, providing an alternative route to functionalized naphthyridines . These methods highlight the versatility of bromonaphthyridines in undergoing nucleophilic substitution reactions to introduce various amine functionalities.
Molecular Structure Analysis
The molecular structure of brominated naphthyridines can be complex, with the potential for various isomers depending on the position of the bromine and amine substituents. For example, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide led to the formation of both 3- and 4-amino isomers, suggesting the intermediacy of didehydro compounds . The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Brominated naphthyridines are reactive intermediates that can undergo a range of chemical reactions. The amination reactions of bromo-1,5-naphthyridines, for instance, can involve rearrangements and the formation of naphthyridyne intermediates . These reactions are not only important for the synthesis of various aminated derivatives but also for understanding the reaction mechanisms and the stability of the intermediates formed during the process.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,7-naphthyridin-1-amine would be influenced by the presence of the bromine atom and the amine group. While specific data on this compound is not provided, brominated naphthyridines generally exhibit significant antimalarial activity, as seen with some N4-substituted derivatives . The bromine atom can also participate in hydrogen bonding and halogen interactions, as observed in the crystal structures of related compounds .
Mechanism of Action
Mode of Action
It is known that naphthyridines, a class of compounds to which 4-bromo-2,7-naphthyridin-1-amine belongs, have diverse biological activities and photochemical properties .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Future Directions
Naphthyridines, including 4-Bromo-2,7-naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more eco-friendly, safe, and atom-economical approaches, has been of considerable interest .
properties
IUPAC Name |
4-bromo-2,7-naphthyridin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGLLRPNLFCGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635833 |
Source
|
Record name | 4-Bromo-2,7-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,7-naphthyridin-1-amine | |
CAS RN |
959558-28-2 |
Source
|
Record name | 4-Bromo-2,7-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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